molecular formula C10H12O3 B030867 Benzyl 3-hydroxypropionate CAS No. 14464-10-9

Benzyl 3-hydroxypropionate

Cat. No. B030867
CAS RN: 14464-10-9
M. Wt: 180.2 g/mol
InChI Key: RDRDBYYUPACJJT-UHFFFAOYSA-N
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Description

Benzyl 3-Hydroxypropionate, also known as benzyl 3-hydroxypropanoate, is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical among others .


Synthesis Analysis

The synthesis of 3-hydroxypropionic acid (3-HP), a valuable platform chemical, has gained a great deal of attention due to its sustainability and environmental affability . The major challenges in biological production of 3-HP is by-product accumulation which significantly affects the titre and yield of 3-HP . The β-alanine biosynthetic pathway is efficient in producing 3-HP .


Molecular Structure Analysis

The IUPAC name of Benzyl 3-Hydroxypropionate is benzyl 3-hydroxypropanoate. The InChI code is 1S/C10H12O3/c11-7-6-10 (12)13-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 .


Chemical Reactions Analysis

The exact details involving the chemical reactions of Benzyl 3-Hydroxypropionate are currently under investigation .


Physical And Chemical Properties Analysis

Benzyl 3-Hydroxypropionate is a pale yellow oil . It has a molecular weight of 180.2 .

Safety And Hazards

While specific safety and hazards information for Benzyl 3-Hydroxypropionate was not found in the search results, it is generally recommended to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

Future Directions

3-Hydroxypropionic acid (3-HP) is an economically important platform compound from which a panel of bulk chemicals can be derived . Bioproduction of 3-HP has attracted more attention due to utilization of renewable biomass . This indicates the likelihood of CO2-based manufacturing of chemicals, which is an intriguing frontier of microbial metabolic engineering . The future direction of 3-HP biosynthesis includes rewiring of metabolic networks, alleviation of metabolite toxicity, to dynamic control of cell size and density .

properties

IUPAC Name

benzyl 3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRDBYYUPACJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065773
Record name Propanoic acid, 3-hydroxy-, phenylmethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-hydroxypropionate

CAS RN

14464-10-9
Record name Phenylmethyl 3-hydroxypropanoate
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Record name Propanoic acid, 3-hydroxy-, phenylmethyl ester
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Record name Propanoic acid, 3-hydroxy-, phenylmethyl ester
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Record name Propanoic acid, 3-hydroxy-, phenylmethyl ester
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Record name Benzyl 3-hydroxypropionate
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Synthesis routes and methods I

Procedure details

β-Propiolactone (5 g, 25 mmol) was added slowly to a stirred solution of sodium methoxide (0.18 g, 3.5 mmol) in benzyl alcohol (45 g, 420 mmol) at 0° C. Stirring was continued for a further 2 hours at 0° C. Then the mixture was warmed to room temperature. After stirred for 7 hours, the reaction mixture was washed with water, dried and distilled to give the title compound. 1H NMR (300 MHz, CDCl3): δ 7.33 (m, 5H), 5.13 (s, 2H), 3.86 (t, J=5.6 Hz, 2H), 2.59 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Hydroxypropanoic acid solution (12 g, 40 mmol, 30% in H2O solution, TCI, TOKYOKASEI) and KOH (2.24 g, 40 mmol, Shantou Xilong chemical factory) was stirred at rt for 30 min, the mixture was concentrated in vacuo to give a white solid. The solid was suspended in 50 mL of DMF was added BnBr (4.75 mL, 40 mmol, Aldrich) via a syringe at rt. After stirring at 80° C. for 5 h, the reaction mixture concentrated in vacuo. The residue was purified by a silica gel column chromatography (10:1 (v/v) petroleum ether/EtOAc) to give the title compound as colorless oil (3.35 g, 46%).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
4.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
46%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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